Tachyplesin II

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

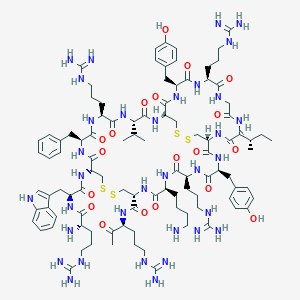

Tachyplesin II, also known as this compound, is a useful research compound. Its molecular formula is C100H152N34O19S4 and its molecular weight is 2262.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Antimicrobial Cationic Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Mechanism of Action

Tachyplesin II exhibits potent antimicrobial properties primarily against Gram-negative bacteria. Its mechanism involves disrupting bacterial membranes, leading to cell lysis. Studies have shown that tachyplesin interacts with lipid membranes, enhancing permeability and causing membrane destabilization . Notably, this compound has been found effective against multidrug-resistant strains such as Escherichia coli and Pseudomonas aeruginosa.

Case Study: Efficacy Against Multidrug-Resistant Bacteria

Research demonstrated that this compound displayed significant activity against various drug-resistant bacterial strains. In vitro studies revealed that this compound had a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, making it a promising candidate for treating infections caused by resistant pathogens .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| E. coli ATCC 25922 | 2 | High |

| Klebsiella pneumoniae | 4 | Moderate |

| Pseudomonas aeruginosa | 8 | Moderate |

| Staphylococcus aureus | 16 | Low |

Anticancer Applications

Mechanism of Action

this compound has also been investigated for its anticancer properties. It induces apoptosis in cancer cells by disrupting their membranes and interfering with intracellular processes . The peptide's ability to target negatively charged membranes makes it particularly effective against certain cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

In studies involving human cancer cell lines, this compound demonstrated significant cytotoxic effects at varying concentrations. For instance, it induced apoptosis in melanoma cells while sparing normal cells at lower concentrations .

| Cancer Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| Melanoma | 10 | High |

| Glioblastoma | 15 | Moderate |

| Leukemia (K562) | 5 | High |

Agricultural Applications

Use as a Biopesticide

this compound's antimicrobial properties extend to agricultural applications, where it can be utilized as a biopesticide. Its efficacy against plant pathogens suggests potential for enhancing crop protection without the adverse effects associated with synthetic pesticides .

Case Study: Efficacy in Plant Pathogen Control

Field trials have indicated that this compound can reduce the incidence of fungal infections in crops such as tomatoes and peppers. The peptide's application led to a significant decrease in disease severity compared to untreated controls .

| Crop Type | Pathogen | Disease Severity Reduction (%) |

|---|---|---|

| Tomato | Fusarium oxysporum | 70 |

| Pepper | Phytophthora capsici | 65 |

Eigenschaften

CAS-Nummer |

125139-69-7 |

|---|---|

Molekularformel |

C100H152N34O19S4 |

Molekulargewicht |

2262.8 g/mol |

IUPAC-Name |

(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-21-(4-aminobutyl)-13-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-10-benzyl-33-[(2S)-butan-2-yl]-N-[(3S)-6-carbamimidamido-2-oxohexan-3-yl]-7,24,39-tris(3-carbamimidamidopropyl)-27,42-bis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide |

InChI |

InChI=1S/C100H152N34O19S4/c1-6-54(4)80-95(153)132-77-52-157-156-51-76(92(150)127-71(44-57-29-33-60(136)34-30-57)86(144)121-66(26-16-40-115-98(107)108)82(140)119-48-78(138)133-80)131-94(152)79(53(2)3)134-85(143)69(28-18-42-117-100(111)112)124-87(145)70(43-56-19-8-7-9-20-56)126-91(149)75(130-89(147)73(46-59-47-118-65-23-11-10-21-62(59)65)125-81(139)63(102)22-14-38-113-96(103)104)50-155-154-49-74(90(148)120-64(55(5)135)25-15-39-114-97(105)106)129-84(142)67(24-12-13-37-101)122-83(141)68(27-17-41-116-99(109)110)123-88(146)72(128-93(77)151)45-58-31-35-61(137)36-32-58/h7-11,19-21,23,29-36,47,53-54,63-64,66-77,79-80,118,136-137H,6,12-18,22,24-28,37-46,48-52,101-102H2,1-5H3,(H,119,140)(H,120,148)(H,121,144)(H,122,141)(H,123,146)(H,124,145)(H,125,139)(H,126,149)(H,127,150)(H,128,151)(H,129,142)(H,130,147)(H,131,152)(H,132,153)(H,133,138)(H,134,143)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117)/t54-,63-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,79-,80-/m0/s1 |

InChI-Schlüssel |

VMAGWLOHJBPKIA-DAESJHERSA-N |

SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C |

Isomerische SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C |

Kanonische SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C |

Sequenz |

RWCFRVCYRGICYRKCR |

Synonyme |

RGD-tachyplesin tachyplesin tachyplesin I tachyplesin II tachyplesin III tachyplesin peptide, Tachypleus tridentatus |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.